molecular formula C23H18ClN3O2 B5658038 N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5658038
M. Wt: 403.9 g/mol
InChI Key: RMXOYANAEBXCSZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the intermediate compound with 2-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-2-(3-(phenyl)-6-oxopyridazin-1(6H)-yl)acetamide: This compound has a phenyl group instead of a naphthalene moiety, which may affect its chemical reactivity and biological activity.

    N-(2-chlorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-20-8-4-3-7-19(20)14-25-22(28)15-27-23(29)12-11-21(26-27)18-10-9-16-5-1-2-6-17(16)13-18/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOYANAEBXCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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